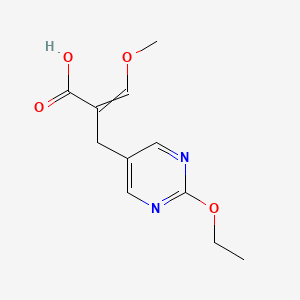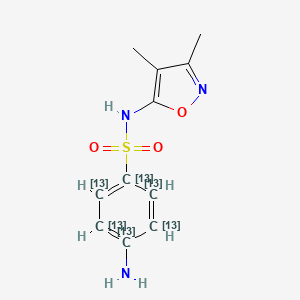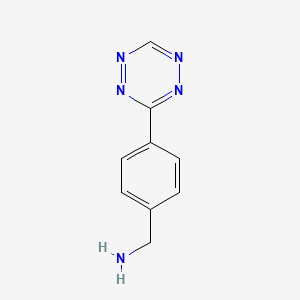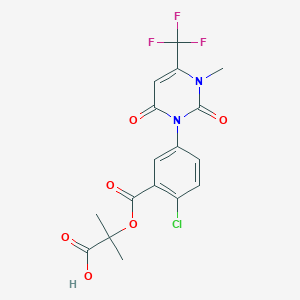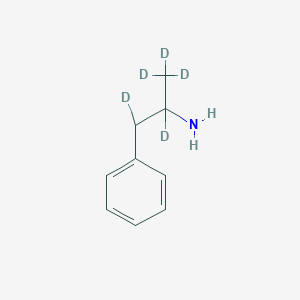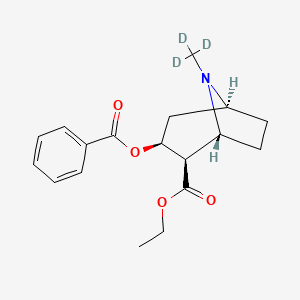
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is a coordination compound featuring cobalt at its core, surrounded by three 1-(pyridin-2-yl)-1H-pyrazol ligands. This compound is of significant interest due to its unique structural and electronic properties, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) typically involves the reaction of cobalt salts with 1-(pyridin-2-yl)-1H-pyrazol ligands under controlled conditions. One common method includes dissolving cobalt(II) chloride in an appropriate solvent, followed by the addition of the ligand. The reaction mixture is then heated to facilitate the formation of the coordination complex. The product is usually purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent environment.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction could result in cobalt(II) complexes.
Scientific Research Applications
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Mechanism of Action
The mechanism by which Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating catalytic processes. The ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. Molecular targets include organic substrates in catalytic reactions and biological molecules in enzyme mimetic studies .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridine)cobalt(III): Similar in structure but with different ligands, leading to variations in electronic properties and reactivity.
Tris(1,10-phenanthroline)cobalt(III): Another coordination compound with distinct ligands, offering different catalytic and electronic characteristics.
Uniqueness
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is unique due to the specific electronic and steric properties imparted by the 1-(pyridin-2-yl)-1H-pyrazol ligands. These properties make it particularly effective in certain catalytic applications and biological interactions, distinguishing it from other cobalt coordination compounds .
Properties
CAS No. |
1346416-70-3 |
|---|---|
Molecular Formula |
C24H21CoN9+3 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
cobalt(3+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3 |
InChI Key |
UTFJHBNXHONIAI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


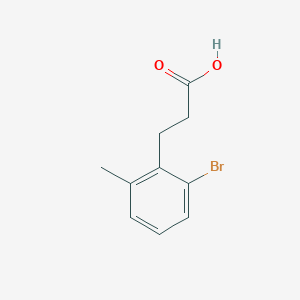
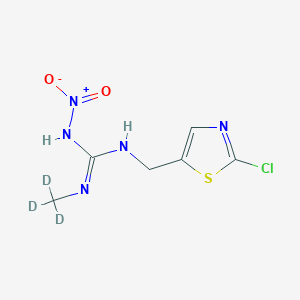
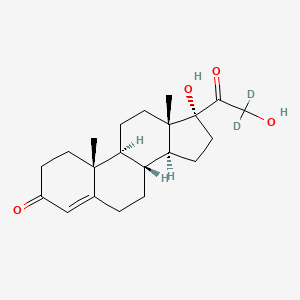
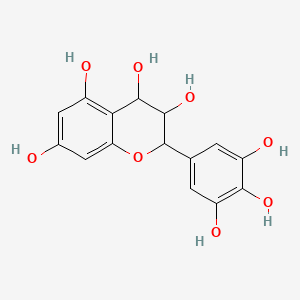
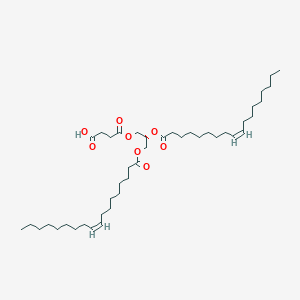
![(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B6594737.png)
